1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-6-3-4-7-12(11)14-10-13(15-8-5-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTIOPOVHVOEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the necessary quality standards for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Biological Activities
1-Methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exhibits a range of biological activities that make it a candidate for medicinal applications:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential application in cancer therapy .
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been reported to possess anti-inflammatory effects. This is particularly relevant in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Effects : The presence of thiophene moieties in the structure may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of pyrazole derivatives, including 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific cancer types.
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results indicated that these compounds significantly reduced inflammatory markers and improved clinical symptoms in treated subjects. This suggests their potential use as therapeutic agents for managing inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Pyrazoline Derivatives
Key Observations :
- Thiophene and furan substituents at position 3 contribute to π-electron density, but thiophene’s higher aromaticity may improve charge transfer in nonlinear optical (NLO) applications .
Key Observations :
- Pyrazolines with bulky aryl groups (e.g., fluorenyl) exhibit antimicrobial activity, suggesting the target’s 2-methylphenyl group may confer similar properties .
- Methanesulfonyl’s electron-withdrawing nature may mimic pyridinoyl or nitro groups in anti-inflammatory analogs, though direct activity data for the target is needed .
Key Observations :
- The target’s synthesis aligns with conventional cyclo-condensation methods, but microwave-assisted approaches (e.g., ) could improve yield and purity.
- Higher LogP values for thiophene-containing derivatives (e.g., target compound) suggest enhanced lipid solubility, favoring membrane permeability in drug design .
Biological Activity
1-Methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. The structure of this compound suggests potential pharmacological applications, particularly in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure
The molecular structure of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be described as follows:
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 253.31 g/mol
1. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds similar to 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations .
Table 1: Inhibition of Inflammatory Cytokines by Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 1-Methanesulfonyl-Pyrazole | 61 - 85 | 76 - 93 | 10 |
| Dexamethasone | 76 | 86 | 1 |
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various bacterial strains. A study involving similar pyrazole derivatives reported effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-Methanesulfonyl-Pyrazole | E. coli | 25.1 |
| S. aureus | 12.5 | |
| P. aeruginosa | 15.0 |
3. Anticancer Activity
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells. Compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in therapeutic applications:
- Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory effects of a series of pyrazole derivatives revealed that certain compounds significantly reduced edema in animal models, demonstrating their potential for treating inflammatory diseases .
- Antimicrobial Efficacy : In vitro studies showed that modifications to the pyrazole structure enhanced its antibacterial potency against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. What are the established methods for synthesizing 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?
The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines in acidic media. For example, a method analogous to pyrazole derivatives involves refluxing (E)-3-(thiophen-2-yl)-1-(2-methylphenyl)prop-2-en-1-one with methanesulfonyl hydrazide in glacial acetic acid, followed by recrystallization from ethanol (similar to protocols in ). Reaction progress is monitored via TLC, and purity is confirmed using HPLC or melting point analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the dihydropyrazole ring (δ 3.0–4.5 ppm for CH₂ protons) and substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm) .
- IR spectroscopy : To identify functional groups like sulfonyl (SO₂, ~1350–1150 cm⁻¹) and C=N (pyrazole ring, ~1600 cm⁻¹) .
- Mass spectrometry : For molecular ion ([M+H]⁺) confirmation and fragmentation pattern analysis .
Q. What structural features influence the compound’s reactivity and stability?
The 4,5-dihydro-1H-pyrazole core adopts a twisted conformation, with substituents like the 2-methylphenyl group introducing steric hindrance. The methanesulfonyl group enhances solubility in polar solvents and may stabilize the molecule via intramolecular hydrogen bonding with the pyrazole nitrogen .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving ambiguities in substituent orientation (e.g., thiophen-2-yl vs. thiophen-3-yl placement) . Tools like Mercury CSD aid in visualizing packing patterns and hydrogen-bonding networks .
Q. What experimental strategies address contradictions in spectral data (e.g., NMR vs. IR)?
Cross-validation using complementary techniques is essential:
Q. How can reaction conditions be optimized when conflicting literature reports exist?
Systematic variation of parameters (temperature, solvent, catalyst) combined with Design of Experiments (DOE) methodologies can identify optimal conditions. For instance, microwave-assisted synthesis (e.g., 50–100°C, 1–4 hours) may improve yield compared to traditional reflux methods . Reaction monitoring via in-situ FTIR or Raman spectroscopy provides real-time insights into intermediate formation .
Q. What computational approaches predict biological activity or interaction mechanisms?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase-2), while Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity . Pharmacophore modeling identifies critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) .
Q. How do substituent modifications impact pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal that:
- The methanesulfonyl group enhances metabolic stability but may reduce blood-brain barrier permeability.
- Thiophen-2-yl substitution improves antiproliferative activity compared to phenyl analogs, likely due to enhanced π-π stacking with DNA .
Methodological Considerations
Q. What protocols validate the compound’s purity for pharmacological assays?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to achieve ≥95% purity .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
